molecular formula C21H21N5O2 B4453328 7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4453328
M. Wt: 375.4 g/mol
InChI Key: YTTVGMMALIOFJZ-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (CAS 879625-69-1) is a quinazolinone derivative with a molecular formula of C22H23N5O2 and a molecular weight of 389.45 g/mol . The compound features a dihydroquinazolin-5(6H)-one core substituted at position 2 with a pyridin-2-yl-piperazine moiety and at position 7 with a furan-2-yl group. The pyridinyl-piperazine tail is a common pharmacophore in kinase inhibitors and neurotransmitter receptor modulators, while the furan substituent may influence lipophilicity and π-π stacking interactions. The 4-methyl group on the quinazolinone core (evident in its close analog BH53975) further modulates steric and electronic properties .

Properties

IUPAC Name

7-(furan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-18-13-15(19-4-3-11-28-19)12-17-16(18)14-23-21(24-17)26-9-7-25(8-10-26)20-5-1-2-6-22-20/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTVGMMALIOFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, cyclization reactions can form the quinazolinone core.

    Substitution Reactions: Introduction of the furan and pyridine rings through nucleophilic substitution or coupling reactions.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Flow Chemistry: Employing continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones.

    Substitution: The pyridine and piperazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated reagents or organometallic reagents like Grignard reagents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological activity. Generally, such compounds might:

    Bind to Enzymes or Receptors: Interact with specific enzymes or receptors to modulate their activity.

    Pathways Involved: Affect signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperazine Substituent

The pyridin-2-yl group on the piperazine ring distinguishes this compound from analogs with alternative aromatic or heterocyclic substituents:

  • Pyrimidin-2-yl substitution (CAS 921077-15-8): A pyrimidine ring in place of pyridine (C21H22N6O) may improve water solubility due to increased hydrogen-bonding capacity .
  • Furan-2-ylcarbonyl substitution (CAS 879625-74-8): This analog (BH53980) replaces pyridine with a furan-carbonyl group, introducing a ketone that could affect metabolic stability .

Substituent Variations at Position 7

The furan-2-yl group at position 7 is critical for π-π interactions. Key analogs include:

  • Thiophen-2-yl substitution (BH53976, CAS 879575-51-6): Substituting sulfur for oxygen in the heterocycle (C22H23N5OS) may alter electronic distribution and redox stability .
  • 3,4-Dimethoxyphenyl substitution (BH53980): This group (C25H26N4O5) introduces methoxy donors, which could enhance solubility but reduce CNS penetration due to increased polarity .

Core Modifications in Related Scaffolds

  • Thiazolo[5,4-d]pyrimidine derivatives (): These compounds replace the quinazolinone core with a thiazolo-pyrimidine system, likely shifting target selectivity toward purinergic or kinase receptors .
  • Pyrido[1,2-a]pyrimidin-4-one derivatives (): Structural divergence here suggests activity against different biological targets, such as FLT3 or ALK kinases, due to the fused pyrido-pyrimidine core .

Structural and Property Comparison Table

Compound ID/CAS Piperazine Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (879625-69-1) 4-(Pyridin-2-yl) Furan-2-yl C22H23N5O2 389.45 Pyridine for receptor affinity
850765-28-5 4-(1,3-Benzodioxol-5-ylmethyl) Furan-2-yl C25H25N3O4 443.49 Flexible benzodioxole tail
BH53976 (879575-51-6) 4-(Pyridin-2-yl) Thiophen-2-yl C22H23N5OS 405.52 Sulfur enhances π-stacking
921077-15-8 4-(Pyrimidin-2-yl) Phenylamino C21H22N6O 374.45 Pyrimidine for solubility
BH53980 (879625-74-8) 4-(Furan-2-ylcarbonyl) 3,4-Dimethoxyphenyl C25H26N4O5 462.50 Polar methoxy groups

Research Implications and Trends

The structural diversity among these analogs highlights the importance of the quinazolinone core and its substituents in tuning pharmacological properties. For instance:

  • Pyridinyl-piperazine analogs (e.g., 879625-69-1) are prioritized for CNS targets due to balanced lipophilicity .
  • Benzodioxole or thiophene substitutions may improve metabolic stability in hepatic environments .
  • Methoxy or carbonyl groups (e.g., BH53980) could reduce blood-brain barrier penetration, making them suitable for peripheral targets .

Q & A

Substituent Introduction :

  • Furan-2-yl group: Suzuki-Miyaura coupling or nucleophilic substitution.
  • Pyridinyl-piperazine: Buchwald-Hartwig amination or SNAr reactions.

Purification : Column chromatography (silica gel) or recrystallization using polar aprotic solvents (DMF, DMSO) .

  • Key Reagents : Pd catalysts for cross-coupling, bases (K₂CO₃), and anhydrous solvents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold).
  • Stability : Accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-MS .
  • Structural Integrity : Infrared (IR) spectroscopy for functional group validation (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Factors to Test :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.
  • Temperature : Controlled heating (80–120°C) to minimize side reactions.
    • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for similar quinazolinone derivatives?

  • Approach :

Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls.

Structural Analog Comparison : Compare substituent effects (e.g., furan vs. thiophene) on activity .

Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, solubility) to identify outliers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., pyridinyl to pyrimidinyl in the piperazine group).
  • Biological Screening : Test against targets like kinase enzymes or GPCRs using fluorescence polarization assays.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities .

Q. What experimental approaches are suitable for elucidating the mechanism of action in biological systems?

  • In Vitro :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., phosphodiesterases) .
  • Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists).
    • In Silico : Molecular dynamics simulations to study ligand-receptor interactions over time .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent oxidation. Avoid exposure to moisture (store with desiccants) .
  • Storage : Sealed containers at –20°C in amber vials to limit photodegradation. Confirm stability via quarterly HPLC checks .

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

  • Software :
  • ADMET Prediction : SwissADME for bioavailability, BBB permeability.
  • Quantum Chemistry : Gaussian 16 for HOMO/LUMO energy calculations.
    • Validation : Compare predicted vs. experimental logP (octanol-water partition coefficient) .

Q. How can researchers troubleshoot low yields during the final purification step?

  • Common Issues :
  • Poor Solubility : Use solvent mixtures (e.g., CH₂Cl₂:MeOH) for recrystallization.
  • Byproduct Formation : Optimize gradient elution in flash chromatography (hexane:EtOAc to DCM:MeOH) .
  • Advanced Solutions : Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) as a modifier .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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